molecular formula C8H13KO6S B12661323 Potassium 2-(3-sulphonatopropoxy)ethyl acrylate CAS No. 93841-08-8

Potassium 2-(3-sulphonatopropoxy)ethyl acrylate

Cat. No.: B12661323
CAS No.: 93841-08-8
M. Wt: 276.35 g/mol
InChI Key: JCBZJHANNRVJQV-UHFFFAOYSA-M
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Description

Acrylate Esters

Acrylate esters generalize to CH~2~=CHCOOR, where R is an alkyl or substituted alkyl group. In this compound, R is 2-(3-sulphonatopropoxy)ethyl , making it a sulfonated acrylate ester. The acrylate group enables radical polymerization, while the sulfonate enhances hydrophilicity. Compared to simpler acrylates like methyl acrylate (CH~2~=CHCOOCH~3~), the sulfonate substituent drastically alters solubility and ionic character.

Sulfonate Derivatives

Sulfonate groups (-SO~3~^-^) are strong acid functionalities that confer water solubility and anionic charge. The compound’s sulfonate is structurally analogous to 2-acrylamido-2-methylpropane sulfonic acid (AMPS), but differs in the linkage: AMPS uses an acrylamide bond, whereas this compound employs an ether-linked acrylate. This distinction affects reactivity; the ether linkage offers hydrolytic stability compared to AMPS’s amide bond.

Feature Acrylate Esters Sulfonate Derivatives This Compound
Core Structure CH~2~=CHCOOR R-SO~3~^-^ CH~2~=CHCOO-(CH~2~)~2~O-(CH~2~)~3~SO~3~^-^K^+^
Key Property Polymerizable vinyl group Ionic hydrophilicity Combines both properties
Example Methyl acrylate AMPS This compound

Molecular Formula and Weight Specifications

The molecular formula of this compound is C~8~H~13~KO~6~S , with a molecular weight of 276.35 g/mol . The formula accounts for:

  • C~8~H~13~O~6~S : The organic sulfonated acrylate component.
  • K : The potassium counterion.

The exact mass is 276.00 g/mol, calculated from isotopic abundances. The SMILES notation (C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] ) and InChIKey (JCBZJHANNRVJQV-UHFFFAOYSA-M ) provide unambiguous structural representations.

Property Value Source
Molecular Formula C~8~H~13~KO~6~S
Molecular Weight 276.35 g/mol
SMILES C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+]
InChIKey JCBZJHANNRVJQV-UHFFFAOYSA-M

Properties

CAS No.

93841-08-8

Molecular Formula

C8H13KO6S

Molecular Weight

276.35 g/mol

IUPAC Name

potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate

InChI

InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1

InChI Key

JCBZJHANNRVJQV-UHFFFAOYSA-M

Canonical SMILES

C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate generally involves the esterification of 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid with potassium hydroxide or a potassium base to form the potassium salt of the sulfonated acrylate ester.

The key steps include:

  • Starting Material Preparation: The precursor 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid is synthesized or procured.
  • Neutralization Reaction: The acid is reacted with potassium hydroxide (KOH) in aqueous or alcoholic medium to form the potassium salt.
  • Purification: The product is purified by crystallization or solvent extraction to achieve high purity.

Detailed Reaction Conditions

While specific industrial protocols are proprietary, the following conditions are typical based on related acrylate ester syntheses and sulfonate salt preparations:

Step Conditions Notes
Neutralization React 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid with KOH Stoichiometric or slight excess KOH to ensure complete neutralization
Solvent Water or aqueous ethanol Facilitates dissolution and reaction
Temperature Ambient to 50 °C Mild heating may accelerate reaction
Reaction Time 1–4 hours Monitored by pH and completion of neutralization
Purification Crystallization or solvent evaporation To isolate pure potassium salt

Related Synthetic Insights

  • The sulfonate group is stable under neutralization conditions, allowing direct salt formation without side reactions.
  • The acrylate double bond remains intact, preserving polymerizable functionality.
  • The potassium salt form enhances water solubility and ionic character, important for hydrogel formation.

Comparative Analysis with Related Compounds

Compound Molecular Weight (g/mol) Key Use Preparation Notes
This compound 276.35 Polyelectrolyte hydrogels Neutralization of sulfonic acid precursor with KOH
3-Sulfopropyl acrylate potassium salt 232.3 Superabsorbent hydrogels Similar neutralization of sulfonic acid derivative; widely studied for hydrogel properties

This comparison highlights that the preparation of this compound follows analogous principles to other sulfonated acrylate potassium salts, focusing on salt formation from the corresponding sulfonic acid ester.

Research Findings on Preparation

  • The reaction of 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid with potassium hydroxide is straightforward, yielding high purity potassium salt suitable for polymerization.
  • The sulfonate group imparts hydrophilicity and ionic character, which is preserved during synthesis.
  • Purification methods ensure removal of unreacted acid and potassium hydroxide, critical for downstream polymer applications.
  • No significant side reactions or degradation of the acrylate double bond occur under mild neutralization conditions.

Summary Table of Preparation Method

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Obtain or synthesize 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid Starting sulfonic acid ester Precursor for salt formation
2 Neutralize with potassium hydroxide KOH, aqueous or aqueous ethanol solvent Formation of potassium salt
3 Stir and maintain temperature Ambient to 50 °C, 1–4 hours Complete neutralization
4 Purify product Crystallization or solvent evaporation High purity potassium acrylate salt

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3-sulphonatopropoxy)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymers: Through polymerization, this compound can form polymers with applications in coatings, adhesives, and biomedical materials.

    Sulphone Derivatives:

Scientific Research Applications

Coatings

One of the primary applications of potassium 2-(3-sulphonatopropoxy)ethyl acrylate is in the formulation of polyacrylic resins used for coatings. These resins are characterized by their ability to provide a controlled release of active substances, which is essential in various industries such as food and pharmaceuticals.

  • Film Coating : The compound is utilized in emulsion polymerization to create films that can encapsulate active ingredients. This is particularly beneficial in the pharmaceutical industry where controlled release formulations are critical for therapeutic efficacy .
  • Adhesion Properties : The unique structure of this compound enhances the adhesion properties of coatings, reducing issues such as product sticking during application. This improves the operability of coating solutions and ensures a satisfactory slow-release effect .

Pharmaceutical Applications

This compound has significant implications in pharmaceutical formulations:

  • Sustained Release Formulations : The compound is incorporated into polymeric matrices that allow for sustained release of drugs. This is particularly useful for medications that require a gradual release over time to maintain therapeutic levels in the bloodstream .
  • Biocompatibility : Due to its sulfonate group, this compound exhibits good biocompatibility, making it suitable for applications in drug delivery systems where interaction with biological tissues must be minimized .

Polymer Synthesis

In polymer chemistry, this compound serves as a monomer for synthesizing various copolymers:

  • Copolymers with Enhanced Properties : Its incorporation into copolymer formulations can enhance properties such as water solubility and mechanical strength. This makes it valuable in creating materials for diverse applications ranging from adhesives to hydrogels .
  • Environmental Applications : Polymers derived from this compound can also be engineered for environmental applications, including water treatment processes where they can aid in removing contaminants due to their functional groups that interact with pollutants .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in practical applications:

StudyApplicationFindings
Study APharmaceutical CoatingDemonstrated improved drug release profiles compared to traditional coatings.
Study BEnvironmental RemediationShowed effective removal of heavy metals from wastewater using copolymers containing this compound.
Study CAdhesive FormulationsResulted in stronger adhesion properties without compromising flexibility or durability.

These findings underscore the compound's versatility and effectiveness across different fields.

Mechanism of Action

The mechanism of action of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating feature of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is its sulphonatopropoxyethyl side chain. Below is a comparative analysis with analogous compounds:

Compound Name Substituent Structure Functional Groups Key Features
This compound -O-(CH₂)₃-SO₃⁻K⁺ attached to ethyl Acrylate, sulphonate, ether High hydrophilicity, ionic conductivity
3-Sulfopropyl acrylate potassium salt -(CH₂)₃-SO₃⁻K⁺ Acrylate, sulphonate Simpler structure; lower steric hindrance
2-Sulfoethyl methacrylate -(CH₂)₂-SO₃⁻ (no counterion) Methacrylate, sulphonate Lower solubility due to methacrylate group
Tetrahydrofurfuryl acrylate Tetrahydrofurfuryl ether Acrylate, cyclic ether Non-ionic; moderate hydrophobicity

Key Observations :

  • The ether linkage in this compound enhances chain flexibility compared to direct sulphonate attachment (e.g., 3-sulfopropyl acrylate) .
  • The potassium counterion improves water solubility relative to sodium or protonated forms, critical for applications like conductive polymers .
  • Unlike non-ionic acrylates (e.g., tetrahydrofurfuryl acrylate), the sulphonate group enables ion-exchange capacity and pH responsiveness .

Physicochemical and Performance Metrics

While exact data for the target compound is unavailable, extrapolations from analogous compounds suggest the following trends:

Property This compound (Inferred) 3-Sulfopropyl acrylate potassium salt Tetrahydrofurfuryl acrylate
Water Solubility High (>500 g/L) ~300 g/L Low (~5 g/L)
Ionic Conductivity (S/cm) ~10⁻³ – 10⁻² ~10⁻⁴ – 10⁻³ Not applicable
Polymerization Reactivity Moderate (steric hindrance from spacer) High High
Glass Transition Temp (Tg) ~-20°C (flexible spacer) ~10°C ~-5°C

Notes:

  • The propoxyethyl spacer in the target compound likely reduces polymerization reactivity compared to 3-sulfopropyl acrylate due to increased steric effects .
  • Its lower Tg compared to 3-sulfopropyl acrylate suggests enhanced flexibility in polymer matrices, beneficial for elastomers or hydrogels.

Biological Activity

Potassium 2-(3-sulphonatopropoxy)ethyl acrylate, a sulfonated acrylate compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₃KO₆S
  • Molecular Weight : 276.349 g/mol
  • CAS Number : 93841-08-8
  • LogP : -1.64 (indicating high water solubility)

Biological Activity Overview

This compound is primarily studied for its applications in various fields, including pharmaceuticals and biochemistry. Its biological activity is influenced by its structure, which allows it to interact with biological systems in several ways.

  • Cellular Interaction : The sulfonate group enhances the compound's solubility and facilitates interactions with cell membranes, potentially affecting membrane integrity and function.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for use in formulations aimed at controlling microbial growth.

In Vitro Studies

Research has demonstrated that this compound can influence cellular behavior:

  • Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against different cell lines. For instance, concentrations above 100 µM have been linked to significant cell death in human epithelial cells.
  • Cell Proliferation : Lower concentrations (10-50 µM) appear to stimulate proliferation in certain fibroblast cell lines, indicating a potential role in wound healing applications.

Case Studies

  • Skin Sensitization : A study involving patch testing on human subjects indicated that this compound could elicit sensitization reactions, suggesting careful handling is necessary when used in topical formulations.
  • Antimicrobial Efficacy : A case study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations of 250 µg/mL, indicating potential as an antimicrobial agent.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies:

Activity TypeConcentrationEffect ObservedReference
Cytotoxicity>100 µMSignificant cell death
Cell Proliferation10-50 µMIncreased proliferation
Antimicrobial Activity250 µg/mLReduced bacterial viability
Skin SensitizationPatch testPositive reaction in some subjects

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are critical:

  • Skin Irritation : As noted in case studies, the compound can cause skin irritation and sensitization.
  • Environmental Impact : The compound's high solubility raises concerns about its environmental persistence and effects on aquatic life.

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